molecular formula C23H23FN2O6S B2384412 N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 451500-12-2

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2384412
CAS No.: 451500-12-2
M. Wt: 474.5
InChI Key: ZOKATRSMKGAFBJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethoxyphenyl, fluoro, and methoxyphenylmethylsulfamoyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, sulfonyl chlorides, and methoxybenzyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfides or thiols. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is unique due to its combination of dimethoxyphenyl, fluoro, and methoxyphenylmethylsulfamoyl groups. This unique structure imparts distinct chemical properties, such as enhanced stability, specific binding affinity, and potential therapeutic effects, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6S/c1-30-16-8-11-22(32-3)20(12-16)26-23(27)18-13-17(9-10-19(18)24)33(28,29)25-14-15-6-4-5-7-21(15)31-2/h4-13,25H,14H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKATRSMKGAFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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